molecular formula C14H16N6O B11787619 (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Cat. No.: B11787619
M. Wt: 284.32 g/mol
InChI Key: OCQIGHWFHDDDFG-UHFFFAOYSA-N
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Description

(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a complex organic compound that features a combination of pyrazole, triazole, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound.

    Formation of the Triazole Ring: Using a cyclization reaction involving an azide and an alkyne.

    Coupling Reactions: Connecting the pyrazole and triazole rings through a methylene bridge.

    Introduction of the Methoxyphenyl Group: Via a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole or pyrazole rings.

    Substitution: Various substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding quinone derivative, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with pyrazole and triazole rings are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
  • (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine

Uniqueness

The uniqueness of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the phenyl ring might confer distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

(3-methoxyphenyl)-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C14H16N6O/c1-21-11-5-2-4-10(8-11)13(15)14-17-12(18-19-14)9-20-7-3-6-16-20/h2-8,13H,9,15H2,1H3,(H,17,18,19)

InChI Key

OCQIGHWFHDDDFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=CC=N3)N

Origin of Product

United States

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